molecular formula C16H15N3O2S2 B5655002 N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide

N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide

Cat. No.: B5655002
M. Wt: 345.4 g/mol
InChI Key: OJDVGBGSOPBGPJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a hybrid structure featuring a benzenesulfonamide group linked to a thiazole ring, which is in turn connected to a pyridine moiety. This combination of privileged scaffolds is commonly investigated for potential biological activity . The benzenesulfonamide group is a well-known pharmacophore present in many therapeutic agents . Meanwhile, the thiazole ring is a versatile heterocycle found in numerous FDA-approved drugs and is associated with a wide spectrum of biological activities, making it a highly valuable scaffold for developing new bioactive molecules . Compounds with similar structural features, particularly those combining sulfonamide and thiazole rings, have been described in scientific and patent literature for their potential as therapeutic agents . Specifically, benzenesulfonamide-thiazole hybrids have been explored for their use in targeting neurological conditions and as modulators of voltage-gated sodium channels . Furthermore, related molecular architectures incorporating pyrimidine, benzothiazole, and sulfonamide units have demonstrated promising in vitro antiviral potency against a range of viruses, including Herpes Simplex Virus type 1 (HSV-1) and Coxsackievirus B4 (CBV4) . This suggests potential research applications for this compound in virology and immunology studies. Researchers may utilize this product as a key intermediate or a reference standard in hit-to-lead optimization campaigns, particularly for projects targeting infectious diseases or central nervous system (CNS) disorders. This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

N,N-dimethyl-4-(2-pyridin-3-yl-1,3-thiazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-19(2)23(20,21)14-7-5-12(6-8-14)15-11-22-16(18-15)13-4-3-9-17-10-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDVGBGSOPBGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thiourea under acidic conditions to form the thiazole ring.

Next, the thiazole ring is coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This step requires the use of a boronic acid derivative of the pyridine and a halogenated thiazole compound, along with a palladium catalyst and a suitable base.

Finally, the resulting intermediate is reacted with N,N-dimethylbenzenesulfonamide under basic conditions to form the target compound. The overall reaction conditions typically involve the use of organic solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent for diseases such as cancer and infectious diseases.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit an enzyme involved in a metabolic pathway, thereby affecting the overall metabolic activity of the cell. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Sulfonamide Nitrogen

The dimethylamine group on the sulfonamide nitrogen distinguishes the target compound from analogs with bulkier or more polar substituents:

  • This analog includes a 2-(2-furylmethylidene)hydrazinyl-thiazole substituent, which introduces additional hydrogen-bonding capacity via the hydrazine and furan moieties .
  • N-Methylsulfonyl analog (): A methylsulfonyl group replaces the dimethylamine, significantly increasing polarity and hydrogen-bond acceptor strength, which may improve target affinity but limit blood-brain barrier penetration .
Table 1: Substituent Effects on Sulfonamide Nitrogen
Compound Substituent logP (Predicted) Key Features Biological Activity
Target compound N,N-dimethyl ~2.5 Moderate lipophilicity Under investigation
N,N-Diethyl analog () N,N-diethyl ~3.2 Enhanced lipophilicity, furan Not reported
N-Methylsulfonyl analog () N-methylsulfonyl ~1.8 High polarity, morpholine Kinase inhibition (implied)

Modifications on the Thiazole Ring

The 2-(3-pyridinyl)-thiazole moiety is critical for target engagement. Comparisons with analogs highlight:

  • Hydrazinyl-Furan Substituents (): The hydrazine-linked furan group may enhance redox activity or metal chelation, which could be leveraged in antimicrobial or anticancer applications .
Table 2: Thiazole Ring Modifications
Compound Thiazole Substituents Structural Impact Potential Applications
Target compound 2-(3-pyridinyl) π-π stacking, H-bonding Enzyme inhibition
Morpholinyl analog () 2-Morpholinyl, pyrimidinyl Rigidity, enhanced H-bonding Kinase inhibition
Hydrazinyl-furan analog () 2-(2-Furylmethylidene)hydrazinyl Redox activity, metal chelation Antimicrobial/antioxidant

Bioactivity and Functional Group Correlations

  • Antimicrobial Activity (): A structurally related compound (32) with a 2,4-difluorophenyl-imidazolidinedione substituent demonstrated 64% yield in synthesis and antimicrobial efficacy. The fluorine atoms likely enhance metabolic stability, while the imidazolidinedione ring contributes to target binding .
  • Antihyperglycemic Activity (): Isoindoline-dione derivatives with sulfonyl urea groups showed up to 52% reduction in serum glucose levels, outperforming gliclazide (51%). The urea moiety facilitates hydrogen bonding with sulfonylurea receptors, a feature absent in the target compound .

Biological Activity

N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring, which is further substituted with a thiazole ring and a pyridine ring. This complex structure contributes to its diverse biological activities:

  • Molecular Formula : C13H14N4O2S
  • Molecular Weight : 286.34 g/mol

Target Proteins

This compound primarily targets:

  • Tyrosine-protein kinase ABL1
  • Tyrosine-protein kinase transforming protein Abl

Mode of Action

The compound inhibits the activity of these kinases, which are crucial for cell growth and differentiation. This inhibition disrupts signaling pathways associated with cellular proliferation and survival, leading to potential anticancer effects.

Enzyme Interaction

The compound has been shown to interact with various enzymes, particularly kinases and phosphatases. By binding to their active sites, it can inhibit substrate binding and catalytic activity. Such interactions can significantly alter cellular metabolism and signaling pathways.

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Modulation of cell signaling pathways
  • Alteration of gene expression profiles
  • Changes in cellular behavior and metabolism

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values were found to be lower than those of standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a specific binding affinity that could be exploited for therapeutic purposes .

Antibacterial Activity

The compound also displays promising antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported effective MIC values against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
  • Combination Therapy : When used in conjunction with cell-penetrating peptides, the antibacterial efficacy was enhanced, suggesting a synergistic effect that could be beneficial in treating resistant bacterial strains .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameStructure SimilarityBiological ActivityIC50 (µM)
N,N-dimethyl-4-[2-(4-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamideSimilar structure with different pyridine positionModerate anticancer activity15
N,N-dimethyl-4-[2-(2-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamideIsomeric structureLower activity than target compound25

Q & A

Q. What are the recommended synthetic routes for synthesizing N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide, and what analytical methods ensure purity and structural integrity?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thiazole Ring Formation : Condensation of 3-pyridinyl thioamide with α-haloketones under reflux in ethanol to form the thiazole core .

Sulfonamide Coupling : Reacting the thiazole intermediate with N,N-dimethylbenzenesulfonamide via nucleophilic aromatic substitution, using N,N-dimethylformamide (DMF) as a solvent and K₂CO₃ as a base at 80–100°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .

Q. Analytical Validation :

  • Purity : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
  • Structural Confirmation :
    • ¹H/¹³C NMR : Assign peaks for sulfonamide protons (δ 2.6–3.0 ppm, dimethyl groups), pyridine/thiazole aromatic protons (δ 7.0–8.5 ppm), and sulfonyl SO₂ (¹³C δ ~110–120 ppm) .
    • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments (e.g., dimethyl groups, aromatic protons in thiazole/pyridine rings) .
    • ¹³C NMR : Assigns carbon types (e.g., sulfonamide SO₂ carbon at ~110 ppm, aromatic carbons at 120–150 ppm) .
  • Infrared Spectroscopy (IR) : Detects functional groups like sulfonamide S=O stretches (~1350–1150 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular formula; fragmentation patterns validate structural motifs (e.g., thiazole ring cleavage) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s binding affinity?

Methodological Answer:

  • Cross-Validation Strategies :
    • X-ray Crystallography : Resolve 3D structure using SHELX programs to determine binding mode (e.g., sulfonamide interaction with target protein residues) .
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate docking predictions .
    • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess conformational stability of predicted binding poses .
  • Case Example : If simulations suggest strong hydrogen bonding with a serine residue, but SPR shows weak affinity, re-examine protonation states or solvation effects in the binding pocket .

Q. What strategies optimize the compound’s pharmacokinetic properties while maintaining target selectivity?

Methodological Answer:

  • Structural Modifications :
    • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to reduce CYP450-mediated oxidation .
    • Solubility : Add polar substituents (e.g., -OH, -OMe) on the pyridine ring to enhance aqueous solubility without disrupting target binding .
  • Preclinical Testing :
    • In Vitro Assays : Microsomal stability assays (human/rat liver microsomes) to measure half-life (t₁/₂) .
    • Human Microdose Studies : Administer radiolabeled compound to assess clinical pharmacokinetics (AUC, Cmax) at sub-therapeutic doses .

Q. How to analyze structure-activity relationships (SAR) when structural modifications lead to unexpected activity loss?

Methodological Answer:

  • Systematic SAR Workflow :
    • Analog Synthesis : Prepare derivatives with incremental changes (e.g., methyl → ethyl on dimethylamine) .
    • Biological Testing : Screen in target-specific assays (e.g., ion channel inhibition for NaV1.7) with IC₅₀ determination .
    • Data Correlation : Use QSAR models (e.g., CoMFA) to correlate substituent properties (logP, molar refractivity) with activity .

Q. Example Table :

DerivativeSubstituent (R)IC₅₀ (nM)logP
ParentN,N-dimethyl502.1
Analog 1N-methyl-N-ethyl1202.5
Analog 2N,N-diethyl>10003.0

Interpretation: Increased hydrophobicity (↑logP) reduces activity, suggesting polar interactions are critical .

Q. How to design experiments to confirm the compound’s mechanism of action in a biological system?

Methodological Answer:

  • Functional Assays :
    • Patch-Clamp Electrophysiology : Measure inhibition of NaV1.7 currents in transfected HEK293 cells .
    • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing protein stabilization upon compound binding .
  • Omics Integration :
    • RNA Sequencing : Identify downstream gene expression changes (e.g., pain-related cytokines) in dorsal root ganglia .
    • Proteomics : Detect phosphorylation changes in signaling pathways (e.g., MAPK/ERK) .

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